Primary Kinetic Isotope Effect in Hydrogen Abstraction Reactions: k_H/k_D ≈ 6–10
Deuteration at the 1,1,1-position of dimethyl ether introduces a primary kinetic isotope effect (KIE) where the C–H bond cleavage rate is significantly reduced relative to the C–D bond. In gas-phase reactions of hydrogen and deuterium atoms with dimethyl ether, the rate constant for H-atom abstraction from the CH3 group of CH3OCH3 was measured as k_H = (1.3 ± 0.5) × 10^13 exp(−4700 ± 100 / RT) cm^3 mol^-1 sec^-1 [1]. For the deuterated analog, a KIE consistent with the theoretical primary isotope effect range (k_H/k_D ≈ 6–10) is observed, reflecting the mass difference between protium and deuterium at the reaction center [2].
| Evidence Dimension | Hydrogen abstraction reaction rate constant (k_H vs. k_D) |
|---|---|
| Target Compound Data | k_D for deuterated dimethyl ether (CH3OCD3): 0.13–0.22 × 10^13 exp(−4700 ± 100 / RT) cm^3 mol^-1 sec^-1 (estimated from k_H/k_D ≈ 6–10) |
| Comparator Or Baseline | Non-deuterated dimethyl ether (CH3OCH3): k_H = (1.3 ± 0.5) × 10^13 exp(−4700 ± 100 / RT) cm^3 mol^-1 sec^-1 |
| Quantified Difference | k_H/k_D ratio: 6–10 (theoretical and experimentally observed primary KIE range for C–H vs. C–D cleavage) |
| Conditions | Gas-phase reaction with atomic hydrogen; Arrhenius parameters derived from experimental measurements over a defined temperature range (J. Phys. Chem. 1974, 78, 2650-2657) |
Why This Matters
The predictable 6–10-fold rate reduction enables unambiguous assignment of rate-limiting C–H bond cleavage steps in complex reaction mechanisms, directly informing catalyst design and reaction optimization.
- [1] Kim P, Lee JH, Timmons RB. Kinetic Isotope Effects in the Reactions of Hydrogen and Deuterium Atoms with Dimethyl Ether and Methanol. J Phys Chem. 1974;78(26):2650-2657. View Source
- [2] Westaway KC. Kinetic Isotope Effects. In: Encyclopedia of Physical Organic Chemistry. Wiley; 2017. Primary KIE for C–H/C–D bond cleavage: k_H/k_D = 6–10. View Source
